6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features a complex structure that includes a dimethylamino group, a hydroxy group, and a propyl group attached to the chromen-2-one core. Chromen-2-one derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1821457-37-7 and is primarily sourced from chemical databases such as PubChem and BenchChem. It falls under the broader category of flavonoids, which are known for their antioxidant properties and potential therapeutic effects.
The synthesis of 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one typically involves several steps:
These steps highlight a multi-step synthetic route that requires careful control of reaction conditions to achieve the desired product efficiently.
The molecular formula for 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is C19H23NO4, with a molecular weight of approximately 329.4 g/mol. The structural representation can be encoded in various formats, including InChI and SMILES:
InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3/b9-8+
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves several biochemical interactions:
These mechanisms underline its potential therapeutic applications in various diseases.
The compound exhibits typical characteristics associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point would need to be determined experimentally for precise characterization.
Key chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of functional groups like hydroxy and dimethylamino groups. Additionally, its ability to undergo oxidation and reduction makes it versatile for synthetic modifications .
6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has potential applications in:
These applications highlight its relevance in pharmaceutical development and therapeutic interventions across various medical fields.
Chalcones represent a fundamental subclass of flavonoids, characterized by their distinctive 1,3-diarylprop-2-en-1-one scaffold consisting of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. This open-chain configuration differentiates them from closed-ring flavonoid classes like flavones or flavonols [5]. The α,β-unsaturated ketone moiety serves as a Michael acceptor, enabling electrophilic interactions with biological nucleophiles (e.g., cysteine thiols in proteins), which underpins their diverse pharmacological activities [4] [9]. Structural variations arise from substitutions on both aromatic rings (hydroxy, methoxy, prenyl, or amino groups) and modifications to the enone bridge, leading to sub-classifications:
Table 1: Structural Classification of Chalcones with Representative Features
Classification | Core Structural Motif | Key Substitution Features | Biological Implications |
---|---|---|---|
Simple Chalcones | 1,3-Diarylprop-2-en-1-one | Hydroxy, methoxy, prenyl groups on Rings A/B | Antioxidant, anti-inflammatory [1] [5] |
Retrochalcones | 1,3-Diarylprop-2-en-1-one | Reversed hydroxylation pattern (e.g., 1-OH, 2'-OCH₃) | Antimicrobial, anticancer [9] |
Chalcone-Coumarin Hybrids | Coumarin linked via C6 to enaminone chain | 7-OH, 8-CH₃, 4-propyl (coumarin); Dimethylamino (chain) | Multitargeting (e.g., cholinesterase, tubulin) [7] [10] |
Chalcones are biosynthesized primarily in plants via the phenylpropanoid pathway, a branch of the shikimate pathway. The core reaction is catalyzed by the pivotal enzyme chalcone synthase (CHS), a type III polyketide synthase [1] [6]. CHS operates as a homodimer, utilizing a conserved catalytic triad (Cys-His-Asn) to perform sequential decarboxylative condensations:
Modifications to the Core Scaffold:
Table 2: Key Biosynthetic Steps for Chalcone and Target Compound Features
Biosynthetic Step | Enzyme Class/Reaction | Core Intermediate/Product | Relevance to Target Compound |
---|---|---|---|
Shikimate Pathway | Multiple enzymes | Phenylalanine/Tyrosine | Aromatic ring precursors |
Phenylpropanoid Pathway | PAL, C4H, 4CL | p-Coumaroyl-CoA | Precursor for CHS or coumarin biosynthesis |
Chalcone Formation | Chalcone Synthase (CHS) | Naringenin Chalcone | Core chalcone scaffold generation |
Coumarin Skeleton Formation | o-Hydroxylase, Isomerase, Lactonase | Simple Coumarin (e.g., Umbelliferone) | Forms Ring A replacement (chromen-2-one) |
Alkylation/Hydroxylation | O-Methyltransferases, P450s | Alkylated/Hydroxylated Coumarin (e.g., 4-Propyl-7-OH) | Generates 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one core |
Enaminone Sidechain Formation | Aminotransferases/Condensation | 3-(Dimethylamino)propenoyl-CoA or derivative | Forms 6-[(2E)-3-(dimethylamino)prop-2-enoyl] moiety |
The synthesis of chalcones dates back to the late 19th century, with Kostanecki and Tambor pioneering early methods involving o-acetoxychalcone dibromides (1899). However, the Claisen-Schmidt condensation (base-catalyzed aldol condensation between an acetophenone and a benzaldehyde) emerged as the foundational synthetic strategy due to its simplicity and adaptability [1] [8]. This reaction, often performed under solvent-free conditions or with mild bases (e.g., KOH/EtOH, NaOH), remains the most widely used method for simple chalcones [5] [8].
Key Evolutionary Milestones in Synthesis:
Table 3: Evolution of Synthetic Methods for Chalcone Derivatives
Era | Dominant Synthetic Methodologies | Key Innovations/Advantages | Impact on Drug Discovery |
---|---|---|---|
Late 1800s- Early 1900s | Kostanecki Method (o-acetoxychalcone dibromides) | First systematic synthesis | Enabled initial structural exploration |
Early-Mid 1900s | Claisen-Schmidt Condensation (Base catalysis) | Simplicity, broad substrate scope, scalability | Foundation for vast majority of synthetic chalcones |
Late 1900s | Heterogeneous Catalysis (Al₂O₃, Zeolites); Microwave Synthesis | Greener chemistry, faster reactions, easier purification | Improved efficiency and sustainability |
Late 1900s- 2000s | Cross-Coupling (Suzuki, Sonogashira, Heck); Wittig Reaction | Access to sterically hindered/electronically unique chalcones | Dramatically expanded structural diversity |
2000s-Present | Hybrid Molecule Synthesis; Ionic Liquids; Flow Chemistry | Multi-target ligands (e.g., Coumarin-Chalcones); Precision control | Rational design of complex derivatives like the target compound |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3